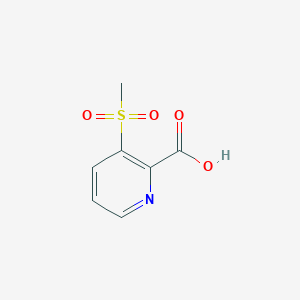
3-(Methylsulfonyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Methylsulfonyl)picolinic acid is a derivative of picolinic acid, which is a pyridine-based compound with a carboxylic acid functional group. The methylsulfonyl group attached to the picolinic acid core adds to the chemical complexity and potential reactivity of the molecule. While the provided papers do not directly discuss 3-(Methylsulfonyl)picolinic acid, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and synthesis of 3-(Methylsulfonyl)picolinic acid.
Synthesis Analysis
The synthesis of related quinoline and picolinic acid derivatives has been reported using various methods. For instance, the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates was achieved using a Bronsted acidic ionic liquid catalyst under solvent-free conditions, which suggests a potential route for synthesizing 3-(Methylsulfonyl)picolinic acid derivatives through similar catalytic processes . Another method involves a tert-butyl hydroperoxide mediated cycloaddition to synthesize 3-arylsulfonylquinoline derivatives, which could be adapted for the synthesis of 3-(Methylsulfonyl)picolinic acid by altering the starting materials . Additionally, a cascade halosulfonylation of 1,7-enynes has been used to synthesize densely functionalized quinolinones, indicating that radical-triggered cyclization could be a viable synthetic route .
Molecular Structure Analysis
The molecular structure of 3-(Methylsulfonyl)picolinic acid would be expected to include a pyridine ring with a carboxylic acid group at the 3-position and a methylsulfonyl group attached to the same position. The papers discuss the structure of related compounds, such as the copper(II) complex of 3-methylpicolinic acid, which features a pyridine ring with a methyl group and carboxylate ligands coordinating to a copper center . This provides insight into the coordination chemistry that could be relevant for 3-(Methylsulfonyl)picolinic acid when interacting with metal ions.
Chemical Reactions Analysis
The chemical reactivity of 3-(Methylsulfonyl)picolinic acid would likely involve the functional groups present on the molecule. The papers describe various reactions involving sulfonyl and carboxyl groups, such as the formation of C-S bonds and cyclization reactions . These reactions could be pertinent when considering the reactivity of the sulfonyl group in 3-(Methylsulfonyl)picolinic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(Methylsulfonyl)picolinic acid would be influenced by its functional groups. For example, the presence of the sulfonyl group could affect the acidity and solubility of the compound. The synthesis of picolinic acid derivatives, as mentioned in the papers, often involves conditions that could hint at the stability and solubility of these compounds . The electrochemical synthesis of 4-picolinic acid suggests that picolinic acid derivatives can be synthesized under specific electrochemical conditions, which may also apply to 3-(Methylsulfonyl)picolinic acid .
科学的研究の応用
Enhanced Degradation of Micropollutants
A study demonstrates the use of picolinic acid as a chelating agent in an advanced oxidation process for degrading various micropollutants. This system, involving peracetic acid and iron, achieves rapid degradation of compounds like methylene blue and naproxen, showing picolinic acid's potential in environmental applications (Kim et al., 2022).
Catalyst Stability in Formic Acid Dehydrogenation
Research in 2023 introduced new Ir complexes using N-(Methylsulfonyl)-2-pyridinecarboxamide as ligands for aqueous formic acid dehydrogenation. These ligands, derived from the structure of picolinamide, highlight the role of picolinic acid derivatives in catalysis and energy-related reactions (Guo et al., 2023).
Fluorescent Biolabeling
A 2013 study explored the use of fluorescent silica nanoparticles containing a lanthanide picolinate complex for optical biolabeling. The research demonstrated the potential of these particles, with modifications like methylated silica, for targeted cell labeling applications, such as in Candida albicans cells (Gomes et al., 2013).
Synthesis of Sultams
In 2017, a method for synthesizing sultams was described, using heating of 2-nitrochalcones with elemental sulfur in 3-picoline. This process efficiently forms several bonds in the sulfonamide, demonstrating a novel application of picolinic acid derivatives in organic synthesis (Nguyen & Retailleau, 2017).
Production of Niacin and Pharmaceutical Chemicals
A study in 2008 showed that niacin (3-picolinic acid) and other nitrogen-containing chemicals could be produced in a single-step process using open-structure heterogeneous catalysts. This environmentally friendly method has implications for the production of fine chemicals and pharmaceuticals (Raja et al., 2008).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
3-methylsulfonylpyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c1-13(11,12)5-3-2-4-8-6(5)7(9)10/h2-4H,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMLMPPPFXKNYQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494108 |
Source


|
| Record name | 3-(Methanesulfonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylsulfonyl)picolinic acid | |
CAS RN |
61830-06-6 |
Source


|
| Record name | 3-(Methanesulfonyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60494108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


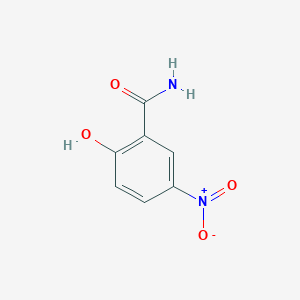


![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)
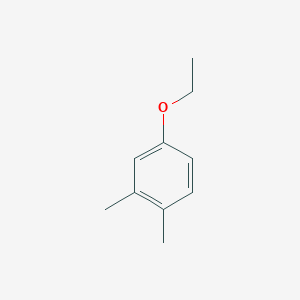
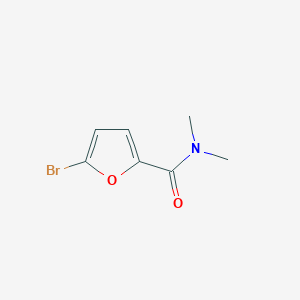
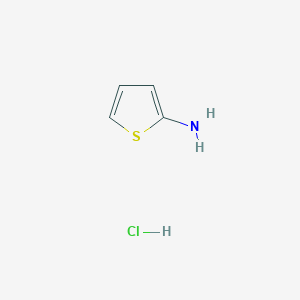
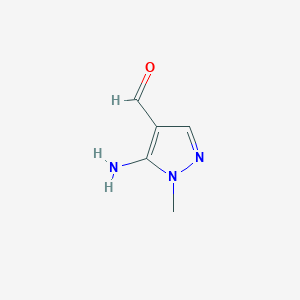
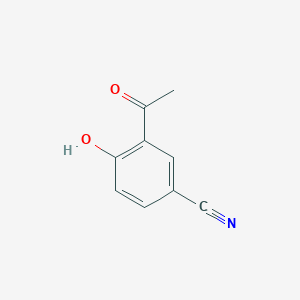
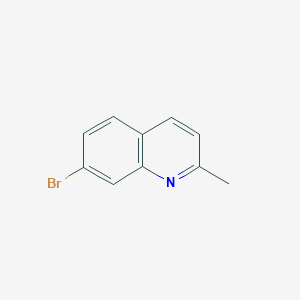
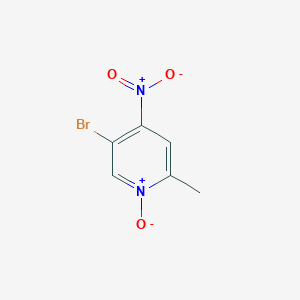
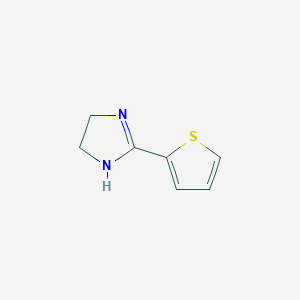
![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)